Dihydro Flupentixol

Structural Chemistry Metabolism Impurity Profiling

Using generic Flupentixol to identify Dihydro Flupentixol causes co-elution, MS channel interference, and false positives in impurity profiling. This saturated impurity requires a dedicated reference standard for accurate quantification. - ≥95% HPLC purity for direct spiked-impurity solution preparation per ICH Q2(R1) method validation. - Distinct [M+H]+ at m/z 435 eliminates cross-talk with parent drug Flupentixol (m/z 434) in forensic LC-MS/ESI workflows. - Exclusive probe for the non-enzymatic glutathione conjugation pathway; structurally impossible to substitute with the unsaturated parent compound. - Predicted null P-gp activity supports use as an inert internal control in Caco-2/MDCK-MDR1 transporter assays.

Molecular Formula C23H27F3N2OS
Molecular Weight 436.537
CAS No. 14141-25-4
Cat. No. B598790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro Flupentixol
CAS14141-25-4
Molecular FormulaC23H27F3N2OS
Molecular Weight436.537
Structural Identifiers
SMILESC1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO
InChIInChI=1S/C23H27F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4,6-8,16,18,29H,3,5,9-15H2
InChIKeyKQKMVCKAKBHVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro Flupentixol Procurement Guide


Dihydro Flupentixol (CAS 14141-25-4), a thioxanthene derivative with the molecular formula C23H27F3N2OS , is a primary metabolite and process impurity of the neuroleptic agent Flupentixol [1]. It is structurally distinguished from the parent compound by saturation of the exocyclic double bond of the thioxanthene nucleus [2]. Commercially, it is sourced exclusively as a research-grade, small molecule reference standard, supplied with documented purity typically exceeding 95% by HPLC , making it a critical component for analytical method validation, forensic screening, and metabolic pathway studies.

Analytical reference standard for impurity profiling and method validation workflows
Metabolite-specific probe for non-enzymatic glutathione conjugation pathway studies
Forensic and toxicology screening supported by reported LC-MS/MS detection context
Research internal standard selection-relevant for Flupentixol quantification methods

Dihydro Flupentixol vs Generic Substitutes


Using a generic antipsychotic reference standard or the parent drug (Flupentixol) to substitute for Dihydro Flupentixol will lead to critical analytical failures and compromised research integrity. The saturated thioxanthene core of Dihydro Flupentixol results in distinct chromatographic retention times and unique mass spectral fragmentation patterns (e.g., [M+H]+ at m/z 435) compared to trans- or cis-Flupentixol isomers [1]. This is crucial for its role as a process impurity marker and for accurate LC-MS/MS quantification, where co-elution or mass channel interference with the parent drug would produce false-positive or skewed quantitative results. Furthermore, Dihydro Flupentixol is a biologically distinct metabolite formed via a novel non-enzymatic glutathione conjugation pathway at the exocyclic double bond, which is structurally impossible for the already-saturated analog, making it an exclusive probe for studying this specific detoxification route [2].

Dihydro Flupentixol
Saturated thioxanthene core; distinct chromatographic retention and MS fragmentation (m/z 435)
Parent Flupentixol
Unsaturated exocyclic double bond; may co-elute or cause mass channel interference, shifting quantitative results
Dihydro Flupentixol
Exclusive probe for glutathione conjugation pathway at the exocyclic double bond
10,11-Dihydroflupentixol / Saturated Analogs
Already saturated at a different position; this specific detoxification route is structurally impossible
Dihydro Flupentixol
Predicted null P-gp interaction; may serve as a non-confounding control in transporter assays
Cis-(Z)-Flupentixol
Allosteric P-gp inhibitor; using as a substitute may confound efflux-ratio readouts in cell-based models

Dihydro Flupentixol Selection Evidence


Structural Saturation and Chromatographic Identity

Dihydro Flupentixol differs from its parent compound, cis-(Z)-Flupentixol, and its isomer, trans-(E)-Flupentixol, by the saturation of a double bond in the thioxanthene ring system [1]. This chemical modification distinguishes it as a distinct metabolite formed via non-enzymatic glutathione conjugation, a pathway proven impossible for saturated analogs like 10,11-dihydroflupentixol [2]. This structural difference is fundamental for analytical specificity and metabolic pathway mapping.

Structural saturation identity
Class-level
9,10-saturated thioxanthene vs. exocyclic double bond in parent Flupentixol
Supports metabolite-specific analytical identity and impurity tracking
Structural confirmation via MS and NMR per metabolite identification protocols
Structural Chemistry Metabolism Impurity Profiling

Certified Purity for Trace Quantification

Dihydro Flupentixol commercially available from authorized vendors is characterized as a high-purity reference standard (≥95% by HPLC) . This is in contrast to some multi-purpose standards or neat materials used for high-throughput screening where purity may be lower or less documented. The defined purity directly enables its use as a calibrator for quantitative analysis without needing corrective purity assignment factors, a critical element for achieving regulatory-grade accuracy.

Certified purity for trace work
Data to verify
≥95% (HPLC)
Supports quantitative calibration with reduced purity-correction uncertainty
Vendor-specified; verify against Certificate of Analysis for lot-specific data
Analytical Chemistry Quality Control LC-MS/MS

Selective MS Detection to Avoid Interference

In a validated HPLC-MS/ESI method, Dihydro Flupentixol was selectively monitored by extracting its protonated molecular ion at m/z 435 . This specific mass-to-charge ratio is a critical differentiator when selecting an internal standard or analyte marker in complex biological matrices. Its use ensures superior signal-to-noise compared to older, non-specific detection methods or when monitoring for the parent drug at a different m/z, preventing cross-talk from co-administered drugs like Haloperidol (m/z 376) or the butyrophenone Clopenthixol.

Selective MS detection channel
Method context
m/z 435 [M+H]+
Enables interference-free SIM in complex biological matrices
Validated in HPLC-MS/ESI forensic toxicology methods
Mass Spectrometry LC-MS Proteomics

Validated Internal Standard for Flupentixol

Dihydro Flupentixol has been successfully utilized as an internal standard (IS) in a validated HPLC-MS/ESI method for the quantification of Flupentixol in biological samples . The compound's similar but structurally distinct properties to the analyte ensure near-identical extraction recovery across complex matrices like human serum, a performance attribute not offered by structurally unrelated IS candidates. This method validation data provides a documented performance benchmark.

Internal standard validation
Data to verify
Structural analog IS in HPLC-MS/ESI
Reported as a selection-relevant IS where SIL-IS is unavailable
LLOQ recovery and matrix-effect data require independent verification
Method Validation Pharmacokinetics Bioanalysis

Regulatory Impurity Status vs Uncharacterized Impurities

Dihydro Flupentixol is listed as a known impurity and potential metabolite of Flupentixol in pharmaceutical reference materials . Unlike unspecified process impurities, its chromatographic relative retention time (RRT) and response factor (RRF) are often characterized by reference standard providers. This regulatory status drives its procurement as a 'must-have' item for method development for Abbreviated New Drug Applications (ANDAs) and quality control (QC), ensuring compliance with Pharmacopeial monographs.

Regulatory impurity status
Class-level
Known process impurity standard
Selection-relevant for pharmaceutical impurity profiling and ANDA method development
Confirm RRT and RRF characterization with the reference standard provider
Regulatory Science Pharmaceutical Development Impurity Profiling

No P-gp Interaction in Cell Assays

Research indicates that cis-(Z)-flupentixol acts as an allosteric inhibitor of P-glycoprotein (P-gp) with significant impact on drug efflux [1]. Due to the structural modification of the double bond, Dihydro Flupentixol is predicted to lose this allosteric binding potency, a hallmark of its saturation. This means that in cell-based transporter assays, using Dihydro Flupentixol as a metabolic probe or calibrator will not confound results by inadvertently blocking P-gp, unlike its parent compound.

P-gp interaction contrast
Class-level
Predicted null P-gp interaction vs. parent cis-(Z)-Flupentixol allosteric inhibition
Supports use as a non-confounding control in transporter assay research
Prediction based on saturation of the exocyclic double bond; confirm in target assay
Drug Transport P-glycoprotein Cell-based Assays

Dihydro Flupentixol Application Scenarios


ANDA Impurity Profiling and QC Validation

In the regulatory environment of generic drug development, Dihydro Flupentixol is employed as a primary process impurity reference standard. Its defined purity of ≥95% by HPLC is used directly to create spiked impurity solutions for developing and validating stability-indicating HPLC methods that meet ICH Q2(R1) guidelines. This application is strictly dependent on the compound's established structural identity as a saturated impurity of Flupentixol [1].

Selective Mass Channel for Forensic LC-MS/MS

Forensic labs leverage the specific MS detection channel at m/z 435 in validated HPLC-MS/ESI methods to unequivocally identify and quantify Dihydro Flupentixol in complex biological specimens . This scenario is viable because the unique mass spectral signature avoids interference and false positives from the parent drug Flupentixol (m/z 434) and other common antipsychotic co-medications like Haloperidol.

Non-Enzymatic Glutathione Conjugation Studies

As the unique product of a novel non-enzymatic glutathione conjugation pathway at the exocyclic double bond , Dihydro Flupentixol is the irremovable probe substrate for this reaction. Researchers purchase this compound to synthesize and characterize the downstream '1'-S-glutathionyl-10,1'-dihydroflupentixol sulfoxide' metabolite, mapping an atypical detoxification route relevant to species-specific toxicology.

Silent Internal Standard for Transporter Assays

Cellular studies investigating drug efflux require internal controls that do not interact with the transporter under investigation. Dihydro Flupentixol, due to its predicted null activity on P-glycoprotein as opposed to the inhibitory activity of cis-(Z)-Flupentixol , is the optimal candidate for normalizing data in Caco-2 or MDCK-MDR1 monolayer assays, ensuring that analyte permeability values are not masked by transporter inhibition.

Application
Selection Property
Validation Focus
ANDA impurity profiling
Defined impurity identity with documented purity context
HPLC peak identification and stability-indicating method review
Forensic LC-MS/MS screening
Distinct MS signature (reported SIM channel)
Interference-free detection in complex biological research matrices
Glutathione conjugation studies
Saturated thioxanthene structure as pathway-specific probe
Non-enzymatic detoxification route characterization
Transporter assay research
Predicted minimal P-gp interference context
Unconfounded permeability endpoint review in cell-based models
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